molecular formula C40H79NO3 B15287033 N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide CAS No. 73354-06-0

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide

Cat. No.: B15287033
CAS No.: 73354-06-0
M. Wt: 622.1 g/mol
InChI Key: KEPQASGDXIEOIL-UHFFFAOYSA-N
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Description

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide: is a complex organic compound with the molecular formula C40H79NO3 and a molecular weight of 622.06 g/mol This compound is characterized by its long hydrocarbon chains and multiple functional groups, including hydroxyl and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide typically involves the reaction of a long-chain fatty acid with an amine. The process may include steps such as esterification, amidation, and hydroxylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide, also known as AKOS030254420, is a chemical compound with the molecular formula C40H79NO3 and a molecular weight of 622.1 g/mol .

Names and Identifiers:

  • IUPAC Name: N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide
  • InChI: InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/t38-,39+/m0/s1
  • InChIKey: KEPQASGDXIEOIL-ZESVVUHVSA-N
  • SMILES: CCCCCCCCCCCCCCCCCCCCCC(=O)NC@@HC@@HO
  • Synonyms: AKOS030254420

Potential Applications

While specific applications of N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide are not detailed in the provided search results, related compounds and research suggest potential uses:

  • Ceramides: This compound is related to ceramides, which are known for protecting and moisturizing skin .
  • Plant Ceramide Research: Plant ceramides with long-chain fatty acids can effectively release neuronal exosomes and prevent AD pathology .
  • Related Compounds: Suo et al. (2014) isolated four compounds including (2R)-2- hydroxy-N-[(2S,3S,4R,10E)-1,3,4-trihydroxyicos-10-en-2- yl]docosanamide from Helianthus annuus L., which has anti-tubercular, antimicrobial, anti-inflammatory, anti-tumour and anti-cancer activities .

Mechanism of Action

The mechanism of action of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide involves its interaction with cellular membranes and proteins. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with various molecular targets. These interactions can influence membrane fluidity, protein function, and signal transduction pathways .

Comparison with Similar Compounds

Comparison: N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide is unique due to its longer hydrocarbon chain compared to similar compounds. This results in different physical properties, such as melting point and solubility, and can influence its reactivity and applications. The presence of multiple functional groups also allows for a wider range of chemical reactions and interactions .

Biological Activity

N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide, a complex organic compound belonging to the class of fatty amides and ceramides, has garnered attention for its various biological activities. This article explores its molecular characteristics, biological significance, and potential therapeutic applications based on recent research findings.

Molecular Characteristics

  • Chemical Structure : The compound features a long-chain fatty acid structure with hydroxyl groups, contributing to its amphiphilic nature.
  • Molecular Formula : C40H79NO3
  • Molar Mass : 655.09 g/mol
  • CAS Number : 73354-06-0

1. Skin Barrier Function

This compound is primarily recognized for its role in enhancing skin barrier function. Ceramides are vital components of the stratum corneum, helping to maintain moisture and protect against environmental aggressors. Research indicates that this compound can significantly improve skin hydration and elasticity by reinforcing the lipid matrix within the stratum corneum .

2. Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects. It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators. This activity is particularly relevant in conditions such as atopic dermatitis and psoriasis, where inflammation plays a critical role .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been linked to the modulation of neuroinflammatory responses and the protection of neuronal cells from oxidative stress. In vitro studies indicate that it may help in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Table 1: Summary of Key Research Findings

StudyObjectiveFindings
Evaluate the effect on skin hydrationIncreased hydration levels in treated groups compared to controlsSupports use in skincare formulations
Investigate neuroprotective effectsReduced amyloid-beta aggregation in neuronal culturesPotential therapeutic candidate for neurodegenerative diseases
Assess anti-inflammatory activityInhibition of TNF-alpha and IL-6 productionMay be beneficial in treating inflammatory skin conditions

The biological activity of this compound can be attributed to its interactions with cellular membranes and signaling pathways:

  • Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, enhancing membrane fluidity and stability.
  • Signal Modulation : The compound may influence various signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways.

Properties

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPQASGDXIEOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H79NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708204
Record name N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73354-06-0
Record name N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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